Product packaging for Maysin(Cat. No.:CAS No. 70255-49-1)

Maysin

Cat. No.: B1676223
CAS No.: 70255-49-1
M. Wt: 576.5 g/mol
InChI Key: GKLSYIMLZDYQBJ-CGOKOBCESA-N
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Description

Contextualization of Maysin within Flavonoid Research

This compound is specifically classified as a flavone (B191248) C-glycoside. nih.govresearchgate.net Flavone C-glycosides are a subgroup of flavonoids where a sugar moiety is attached to a carbon atom of the flavonoid A-ring, as opposed to the more common O-glycosides where the sugar is linked to an oxygen atom. This compound is structurally related to luteolin, a common flavone, with a disaccharide residue attached at the C-6 position. nih.gov Luteolin itself is a tetrahydroxyflavone found in various plants and is known for potential antioxidant, anti-inflammatory, and antimicrobial activities. guidetopharmacology.orgnih.govmq.edu.auuni.lunih.gov Apigenin is another related flavone, a natural flavone abundantly present in fruits and vegetables. researchgate.netmdpi.comguidetopharmacology.org The study of this compound falls within the broader research area of plant flavonoids, investigating their biosynthesis, genetic regulation, and diverse biological roles. mdpi.com Research into flavonoid biosynthesis pathways, often regulated by transcription factors, has allowed for metabolic engineering to manipulate the production of specific compounds with valuable applications. mdpi.comfrontiersin.org

Overview of this compound's Biological Significance in Zea mays

In Zea mays, this compound is predominantly found in the silks (the stigmas and styles of the corn ear). nih.govresearchgate.netashs.org Its primary biological significance in maize is its role in host plant resistance against certain insect pests, particularly the corn earworm (Helicoverpa zea) and the fall armyworm (Spodoptera frugiperda). ashs.orgiastate.edubioone.orgoup.com this compound acts as an antibiotic factor, meaning it negatively affects the growth, development, and survival of these insects when ingested. iastate.eduoup.comunl.edu

Research has demonstrated a negative correlation between this compound concentration in corn silks and the growth of corn earworm and fall armyworm larvae. oup.com High levels of this compound in silks have been shown in laboratory bioassays to delay development and reduce reproduction in Helicoverpa zea larvae. ashs.orgbioone.org While field studies on the correlation between this compound content and corn earworm damage have sometimes shown mixed results, the compound is widely recognized for its contribution to insect resistance in maize. ashs.orgresearchgate.netnih.gov For example, some studies have indicated that while high this compound content alone might not always guarantee resistance in the field, it is considered a promising trait, potentially working in combination with other factors like husk characteristics. ashs.orgresearchgate.netnih.gov

The biosynthesis of this compound in maize silks is influenced by genetic factors, notably the p1 locus, which encodes a transcription factor involved in the synthesis of certain flavonoids. frontiersin.orgunl.educdnsciencepub.com The p1 gene has been associated with this compound synthesis, and transformation of maize plants with p1 transgenes has been shown to elevate silk this compound concentrations to levels sufficient for antibiosis against corn earworm. frontiersin.orgunl.edu This highlights the genetic control underlying this compound production and its link to the plant's defense capabilities. Metabolite profiling studies in insect-resistant maize lines have also identified this compound as one of the defense-related secondary metabolites induced in response to insect feeding. nih.gov

The role of this compound in maize resistance makes it a valuable trait for plant breeders aiming to develop varieties with natural defenses against key agricultural pests, potentially reducing the reliance on chemical insecticides. iastate.edubioone.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O14 B1676223 Maysin CAS No. 70255-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70255-49-1

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1

InChI Key

GKLSYIMLZDYQBJ-CGOKOBCESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O

Appearance

Solid powder

melting_point

225°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maysin

Origin of Product

United States

Maysin Biosynthesis and Metabolic Pathways in Plants

Elucidation of the Maysin Biosynthetic Pathway Steps

The biosynthesis of this compound proceeds through a specific branch of the flavonoid pathway, distinct from those producing O-glycosylated flavones or anthocyanins. nih.govnih.gov Key enzymatic conversions are required to build the this compound structure, which is a luteolin-based C-glycoside with a rhamnose modification. nih.gov

Early Steps of Flavone (B191248) Formation and Precursor Synthesis

The biosynthesis of the flavone backbone begins with the general phenylpropanoid pathway. nih.gov Phenylalanine is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL), and subsequently, p-coumaric acid is formed by cinnamic acid 4-hydroxylase (C4H). nih.gov The flavonoid branch initiates with the condensation of p-coumaroyl-CoA and malonyl-CoA molecules by chalcone (B49325) synthase (CHS), leading to the formation of naringenin (B18129) chalcone. researchgate.netnih.gov Naringenin chalcone is then converted to naringenin by chalcone isomerase (CHI). researchgate.net Naringenin is subsequently converted to eriodictyol (B191197) by a flavanone-3'-hydroxylase (F3'H1). researchgate.netnih.gov Eriodictyol serves as a crucial precursor for this compound biosynthesis. researchgate.netnih.gov

Role of Flavanone (B1672756) 2-Hydroxylase (F2H1, CYP93G5) in Hydroxylation

A critical step in the biosynthesis of C-glycosyl flavones like this compound is the hydroxylation of flavanones at the C-2 position. nih.gov This reaction is catalyzed by flavanone 2-hydroxylase (F2H). nih.govresearchgate.netoup.com In maize, the enzyme ZmF2H1 (CYP93G5) is responsible for converting flavanones, including eriodictyol, into their corresponding 2-hydroxy derivatives, such as 2-hydroxyeriodictyol. nih.govoup.comnih.govresearchgate.netoup.comnih.govnih.govmdpi.com These 2-hydroxyflavanones act as substrates for subsequent C-glycosylation. nih.govresearchgate.netnih.govnih.gov

C-Glycosylation by UDP-Glycosyltransferase (UGT708A6)

Following the hydroxylation by F2H1, the 2-hydroxyflavanone (B13135356) undergoes C-glycosylation. nih.govnih.gov This process involves the addition of a glucose moiety directly to a carbon atom of the flavone A-ring, specifically at the C-6 position in the case of the pathway leading to this compound. encyclopedia.pub The enzyme responsible for this C-glycosylation step in maize is the UDP-dependent glycosyltransferase UGT708A6. nih.govoup.comresearchgate.netnih.govnih.govmdpi.com UGT708A6 utilizes 2-hydroxyflavanones as substrates to generate flavone C-glycosides, such as isoorientin (B1672268) (luteolin 6-C-glucoside), which is formed from 2-hydroxyeriodictyol. nih.govoup.comresearchgate.netnih.govmdpi.com Interestingly, UGT708A6 has been shown to possess bifunctional activity, capable of both C- and O-glycosylation depending on the substrate. researchgate.netnih.govnih.govresearchgate.net After C-glycosylation, a likely spontaneous dehydration reaction of 2-hydroxyeriodictyol C-glucoside leads to the formation of isoorientin. nih.govoup.commdpi.com

Rhamnosyl Transferase (Sm2, UGT91L1) Mediated Glycosylation

Isoorientin serves as the precursor for the subsequent steps in this compound biosynthesis. nih.govresearchgate.netresearchgate.net The conversion of isoorientin to this compound involves the addition of a rhamnose sugar. nih.govoup.comnih.govmdpi.com This step is catalyzed by a rhamnosyl transferase. nih.govresearchgate.netoup.comnih.govmdpi.com In maize, the enzyme encoded by the salmon silk 2 (sm2) locus, identified as UGT91L1, functions as a rhamnosyl transferase. researchgate.netnih.govoup.comnih.govmdpi.comresearchgate.netoup.comencyclopedia.pubresearchgate.net UGT91L1 catalyzes the transfer of a rhamnose moiety from UDP-rhamnose to the glucose residue of isoorientin, forming rhamnosylisoorientin (isoorientin 2''-O-rhamnoside). researchgate.netnih.govoup.comnih.govresearchgate.netoup.comresearchgate.netresearchgate.net

UDP-Rhamnose Synthase (Sm1, RHS1) Activity in Terminal Conversion

The final step in the biosynthesis of this compound involves a modification of the glucose moiety within rhamnosylisoorientin. oup.commdpi.comresearchgate.net This conversion is carried out by the enzyme encoded by the salmon silk 1 (sm1) locus, which has been identified as UDP-rhamnose synthase (RHS1). researchgate.netnih.govoup.commdpi.comresearchgate.netoup.comencyclopedia.pubresearchgate.netresearchgate.netumass.edu While RHS1 is typically involved in the synthesis of UDP-L-rhamnose from UDP-glucose, the maize RHS1 exhibits unexpected substrate plasticity. researchgate.netoup.comoup.comresearchgate.netumass.edu It catalyzes the conversion of the glucose moiety in rhamnosylisoorientin into a 4-keto-6-deoxy glucose moiety, leading to the formation of this compound. researchgate.netoup.comresearchgate.netoup.comresearchgate.netumass.edu This unusual dehydration reaction by RHS1 completes the this compound biosynthetic pathway. oup.comoup.com

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under complex genetic control, with several loci influencing its accumulation in maize tissues, particularly silks. researchgate.netnih.govoup.comnih.govmdpi.comoup.comumass.eduuni.luoup.comthegoodscentscompany.comnih.govndsu.educdnsciencepub.com A key regulator is the Pericarp color1 (P1) locus, which encodes an R2R3-MYB transcription factor. researchgate.netnih.govoup.comnih.govresearchgate.netumass.eduoup.comcdnsciencepub.comunl.edu P1 is known to regulate genes involved in the flavonoid pathway, including those leading to phlobaphenes and C-glycosyl flavones like this compound. researchgate.netoup.comunl.eduresearchgate.net Functional alleles of P1 are associated with the accumulation of this compound in silks and confer resistance to the corn earworm. researchgate.netnih.govoup.comnih.govmdpi.comnih.govoup.comunl.edu

Studies have shown that P1 directly binds to and regulates the expression of genes involved in this compound biosynthesis, including ZmF2H1 (CYP93G5), UGT91L1 (Sm2), and RHS1 (Sm1). nih.govoup.comresearchgate.netumass.edu The salmon silks mutations, sm1 and sm2, which affect the later steps of this compound synthesis, were instrumental in identifying the genes encoding RHS1 and UGT91L1, respectively. researchgate.netnih.govoup.comnih.govresearchgate.netoup.comresearchgate.net Genetic analyses have demonstrated that P1 is epistatic to the sm mutations, indicating its role as an upstream regulator in the pathway. researchgate.netnih.govnih.gov The variable accumulation of this compound in different maize lines is linked to variations in the genes and regulatory elements controlling this pathway, particularly the P1 locus. oup.comndsu.eduunl.edu

The genetic regulation of this compound biosynthesis can be summarized as follows:

Gene LocusEnzyme/FactorRole in this compound BiosynthesisRegulation by P1
P1R2R3-MYB Transcription FactorMaster regulator of the this compound pathway and other flavonoids.-
c2Chalcone Synthase (CHS)Catalyzes early step in flavonoid biosynthesis.Regulated by P1
chi1Chalcone Isomerase (CHI)Converts naringenin chalcone to naringenin.Likely regulated by P1
pr1Flavanone 3'-Hydroxylase (F3'H1)Converts naringenin to eriodictyol.Likely regulated by P1
ZmF2H1Flavanone 2-Hydroxylase (CYP93G5)Hydroxylates flavanones (e.g., eriodictyol) at C-2.Regulated by P1 nih.govoup.comoup.com
UGT708A6UDP-GlycosyltransferaseCatalyzes C-glycosylation of 2-hydroxyflavanones.Likely regulated by P1
sm2Rhamnosyl Transferase (UGT91L1)Catalyzes rhamnosylation of isoorientin.Direct target of P1 nih.govoup.comresearchgate.netumass.edu
sm1UDP-Rhamnose Synthase (RHS1)Converts rhamnosylisoorientin to this compound.Direct target of P1 nih.govoup.comresearchgate.netumass.edu

This table summarizes the roles of key genes and enzymes in the this compound biosynthetic pathway and their relationship with the P1 transcriptional regulator.

The Pericarp Color1 (P1) Locus as a Key Transcriptional Regulator

The Pericarp color1 (P1) locus, encoding an R2R3-MYB transcription factor, is a major regulator of this compound biosynthesis. oup.comunl.edunih.govnih.gov P1 controls a branch of the flavonoid pathway that leads to the synthesis of C-glycosyl flavones, including this compound, as well as phlobaphenes. unl.edupnas.org Genetic analyses and quantitative trait locus (QTL) studies have strongly associated the P1 gene with the synthesis of this compound in maize silks. unl.edunih.gov Functional P1 alleles are essential for the accumulation of this compound and confer resistance to corn earworm. mdpi.comencyclopedia.pub Transformation of maize plants with P1 transgenes has been shown to elevate silk this compound concentrations. unl.edunih.gov The P1 locus is a transcription activator for portions of the flavonoid pathway, and its additive gene action accounts for a significant portion of the phenotypic variance in silk this compound concentration. nih.govpnas.org

Contribution of salmon silks Loci (sm1, sm2) to Flavone Accumulation Phenotypes

The salmon silks (sm) mutation has been linked to the absence of this compound. oup.comnih.gov Two loci, salmon silks1 (sm1) and salmon silks2 (sm2), are capable of conferring the salmon silks phenotype, which is characterized by reduced this compound accumulation and a characteristic salmon color in silks. oup.comnih.govoup.com These loci were proposed to encode enzymes responsible for the final steps in the this compound biosynthetic pathway. oup.com Studies utilizing sm1 and sm2 mutants have helped define and order steps in this compound synthesis. oup.comresearchgate.netresearchgate.net In plants homozygous recessive for both sm1 and sm2, isoorientin accumulates to high levels, suggesting it is a precursor acted upon by the enzymes controlled by these loci. oup.comresearchgate.netresearchgate.net

Molecular characterization revealed that Sm2 encodes a rhamnosyl transferase (UGT91L1) that uses UDP-rhamnose and isoorientin as substrates to produce rhamnosylisoorientin. oup.comnih.govnih.gov Sm1 encodes a multidomain UDP-rhamnose synthase (RHS1) that converts UDP-glucose into UDP-l-rhamnose and also shows substrate plasticity in converting the glucose moiety in rhamnosylisoorientin to 4-keto-6-deoxy glucose, resulting in this compound formation. oup.comnih.govnih.gov The functional alleles of sm2 are primarily expressed in silks and are upregulated by P1. mdpi.comencyclopedia.pub

Differential Expression of Biosynthetic Genes Across Tissues and Varieties

The expression levels of genes involved in this compound biosynthesis vary across different maize tissues and varieties. acs.orgplos.org Studies have shown that this compound content is typically high in silks and tassels. acs.orgnih.gov The differential expression of biosynthetic genes correlates well with the observed profiles of flavonoids, including this compound, across various tissues (pollens, silks, tassels, and seeds) and among different maize varieties. acs.orgnih.gov This differential expression contributes to the varied accumulation of this compound, which is important for natural resistance to pests and potentially for UV-B protection in vegetative tissues of high-altitude maize landraces. oup.commdpi.com

Here is a table illustrating the relative content of certain flavonoids in different maize tissues across varieties:

TissueEriodictyol (ng/g dw)Luteolin (ng/g dw)Isoorientin (ng/g dw)This compound Content
PollensHigh (51–322) acs.orgnih.govLow (0.2–106) acs.orgnih.govApproximately 3- to 10-fold greater than eriodictyol acs.orgnih.govVaried acs.orgnih.gov
SilksVaried acs.orgnih.govLow (0.2–106) acs.orgnih.govVaried acs.orgnih.govHigh in most silks acs.orgnih.gov
TasselsVaried acs.orgnih.govLow (0.2–106) acs.orgnih.govApproximately 3- to 10-fold greater than eriodictyol acs.orgnih.govHigh in tassels acs.orgnih.gov
SeedsVaried acs.orgnih.govLow (0.2–106) acs.orgnih.govVaried acs.orgnih.govVaried acs.orgnih.gov

Transcriptional Control and Allele-Specific Expression in this compound Accumulation

Transcriptional regulation plays a central role in controlling this compound accumulation. nih.govnih.govoup.com The variation in this compound levels among different maize lines is significantly influenced by differences in gene expression, which can result from mutations in regulatory sequences (cis) and/or transcription factor activity (trans). nih.govoup.comnih.govoup.comfrontiersin.org

Identification of Direct P1 Targets and Their Regulatory Networks

As a key transcriptional regulator, P1 directly binds to and regulates the expression of hundreds of genes, including those involved in flavonoid biosynthesis. oup.comresearchgate.net Chromatin immunoprecipitation (ChIP) experiments have shown that P1 directly regulates the expression of UGT91L1 (Sm2) and RHS1 (Sm1) in maize pericarps and silks, leading to this compound accumulation. oup.com Combining transcriptomics and cistromics approaches, studies have identified a large number of silk direct targets of the P1 transcription factor, consistent with its role in regulating this compound biosynthesis. nih.govoup.comnih.govresearchgate.net These direct targets are part of complex gene regulatory networks. nih.govbiorxiv.org

Influence of Cis-Regulatory Differences on this compound Levels

Cis-regulatory elements (CREs) are DNA sequences that influence the transcription of nearby genes and are critical for delineating gene regulatory networks. ugent.be Variations in these cis-regulatory regions can lead to differential gene expression and consequently affect this compound levels. nih.govoup.comnih.govoup.comfrontiersin.org Studies comparing maize inbred lines with contrasting this compound levels have identified allele-specific expression (ASE) among P1 target genes, indicating the influence of cis-regulatory differences. nih.govoup.comnih.govoup.comresearchgate.net Allelic DNA-affinity purification sequencing has identified instances where allele-specific binding of P1 correlates with cis-expression variation. nih.govoup.comnih.govresearchgate.net Cis-regulatory variation can be caused by various sequence variants within regulatory regions. nih.govoup.com

Trans-Regulatory Factors and Their Impact on P1 Target Gene Expression

Trans-regulatory factors, such as transcription factors other than P1, can also influence the expression of P1 target genes and contribute to variations in this compound accumulation. nih.govoup.comnih.govoup.comfrontiersin.org While cis-regulatory differences are often attributed to a large portion of gene expression variation, trans-acting factors also play a role, sometimes interacting with the allelic state. nih.govoup.comoup.comfrontiersin.orgoup.com Studies investigating the regulatory mechanisms underlying differential accumulation of this compound have identified candidate trans-regulatory factors that potentially control P1 targets. nih.govoup.comnih.govresearchgate.net Differential expression of these trans-acting factors between different maize lines can contribute to the distinct this compound levels observed. nih.govoup.comnih.gov

Concept of Metabolic Channeling within Flavonoid Biosynthesis

Metabolic channeling, also known as substrate channeling, is a phenomenon where intermediates in a metabolic pathway are directly transferred from one enzyme's active site to the next without fully equilibrating with the bulk cellular medium. nih.govnih.govoup.com This spatial organization of cooperating enzymes into macromolecular complexes, sometimes referred to as "metabolons," is considered crucial for the organization and regulation of metabolism in plants, including secondary metabolism like flavonoid biosynthesis. tuscany-diet.netnih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netoup.com

Channeling offers several advantages: it can enhance the efficiency of a pathway by reducing diffusion times and preventing the loss of unstable intermediates, protect reactive intermediates from degradation or side reactions, and allow for the regulation of metabolic flux into competing branches of a pathway. researchgate.netnih.govoup.com

Evidence suggests that consecutive enzymes of the phenylpropanoid and flavonoid biosynthesis pathways are organized into macromolecular complexes, some of which are associated with endomembranes like the endoplasmic reticulum. tuscany-diet.netnih.govresearchgate.netresearchgate.netoup.com For instance, chalcone synthase (CHS), the first enzyme specific to the flavonoid pathway, is often anchored to the endoplasmic reticulum. tuscany-diet.netresearchgate.net Studies have provided direct and indirect evidence for the existence of metabolons involving cytochrome P450 monooxygenases (P450s) in phenylpropanoid and flavonoid biosynthesis. ijfmr.comnih.gov

While the concept of metabolons and channeling in flavonoid biosynthesis has been supported by observations of protein-protein interactions and co-localization of enzymes, directly proving metabolite channeling can be challenging. oup.comfrontiersin.orgresearchgate.netoup.com However, experimental data, including studies using transgenic plants and techniques like FRET (Förster resonance energy transfer) and FLIM (fluorescence lifetime imaging microscopy), have provided insights into the spatial organization and potential channeling within these pathways. researchgate.netoup.com

In the context of flavonoid biosynthesis, channeling could play a role in directing intermediates towards specific branches of the pathway, leading to the production of different classes of flavonoids like flavones, flavonols, or anthocyanins. researchgate.netoup.com For example, the channeling of substrates between specific enzyme isoforms or within metabolons could influence the final profile of accumulated flavonoids in a plant tissue. tuscany-diet.net

Research findings indicate that enzymes involved in (iso)flavonoid biosynthesis can form protein-protein interactions. researchgate.net The phenylpropanoid pathway was early proposed to form a multienzyme metabolon, and further evidence included enzymes involved in flavonoid synthesis such as CHS, CHALCONE ISOMERASE (CHI), and FLAVONOL SYNTHASE (FLS). researchgate.net In some species, key isoflavonoid (B1168493) biosynthetic enzymes like CHALCONE REDUCTASE (CHR) and ISOFLAVONE SYNTHASE (IFS) are also part of this metabolon. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis and Related Pathways

Enzyme NameAbbreviationCatalyzed Reaction (Contextual)Pathway Involvement
Chalcone SynthaseCHSCondensation of p-coumaroyl-CoA and malonyl-CoAFlavonoid/Phenylpropanoid
Chalcone IsomeraseCHIIsomerization of naringenin chalcone to naringeninFlavonoid
Flavanone 3'-HydroxylaseF3'HHydroxylation of naringenin to eriodictyol (in some pathways)Flavonoid
Flavanone 2-HydroxylaseF2H1 (CYP93G5)Conversion of eriodictyol to 2-hydroxyeriodictyolThis compound Biosynthesis
C-Glucosyl TransferaseUGT708A6C-glycosylation of 2-hydroxyeriodictyol to isoorientinThis compound Biosynthesis
Rhamnosyl TransferaseUGT91L1 (SM2)Rhamnosylation of isoorientin to rhamnosylisoorientinThis compound Biosynthesis
UDP-Rhamnose SynthaseRHS1 (SM1)Dehydration of glucose in rhamnosylisoorientin to form this compoundThis compound Biosynthesis

Table 2: Examples of Proposed Metabolon Components in Flavonoid/Phenylpropanoid Pathways

Proposed Metabolon ComponentsAssociated Pathway(s)Evidence Type
PAL, C4HPhenylpropanoidCo-localization, Protein-protein interactions
CHS, CHI, FLSFlavonoidProtein-protein interactions
CHR, IFSIsoflavonoid (Soybean)Protein-protein interactions
P450 enzymes (C4H, C3'H, F5H)Lignin/PhenylpropanoidCo-localization on ER membrane

Maysin S Role in Plant Insect Ecological Interactions

Anti-Herbivore Mechanisms Conferred by Maysin

This compound contributes to plant defense through several mechanisms that directly affect insect herbivores upon ingestion ebi.ac.uknih.govresearchgate.netoup.com.

Direct Inhibition of Insect Larval Growth and Development

Studies have shown a direct correlation between the presence of this compound in plant tissues and reduced growth and development rates in susceptible insect larvae researchgate.netoup.commdpi.comuni.lu. When ingested, this compound and related compounds can exert antibiotic effects, hindering the larvae's ability to thrive on the host plant mdpi.comunl.eduashs.orgmdpi.com. For instance, laboratory feeding experiments have demonstrated that specific concentrations of this compound are sufficient to significantly reduce larval growth ashs.org.

Biotransformation to Active Quinones Post-Ingestion

While this compound itself possesses anti-insect properties, it is also understood that it can be activated through biotransformation within the insect gut nih.govresearchgate.netoup.com. Upon ingestion, this compound and related compounds can be converted into reactive quinones, often facilitated by enzymes like polyphenol oxidases present in the plant tissue or induced by insect feeding mdpi.comresearchgate.net. These quinones are electrophilic and can interact with biological macromolecules nih.govacs.orgnih.gov.

Impact on Insect Nutrient Assimilation and Metabolism

The quinones formed from this compound biotransformation can interfere with nutrient assimilation and metabolism in insect herbivores nih.govresearchgate.netoup.com. These reactive compounds can bind to essential proteins and amino acids in the insect gut, reducing their availability as a food source mdpi.com. This interaction effectively lowers the nutritive quality of the ingested plant material, leading to impaired growth and development of the insect larvae mdpi.comresearchgate.net. The disruption of nutrient processing is a key mechanism by which this compound confers resistance unl.edu. The insect gut microbiota also plays a significant role in the host's nutritional and metabolic functions, and plant defenses can potentially interact with these microbial communities, further impacting nutrient assimilation frontiersin.orgnih.govroyalsocietypublishing.org.

Specific Insect Pests and this compound-Mediated Host Plant Resistance

This compound is particularly noted for its role in conferring host plant resistance against specific insect pests, primarily within the order Lepidoptera nih.govebi.ac.uknih.govresearchgate.netoup.comunl.eduashs.orgoup.comnih.govresearchgate.netiiste.orgoup.comuni.luvulcanchem.comnih.govmdpi.com.

Resistance to Corn Earworm (Helicoverpa zea)

Here is a table summarizing some research findings on this compound concentration and its effect on Helicoverpa zea larval growth:

This compound Concentration (%)Effect on Larval Growth (Helicoverpa zea)Source
0.2Reduced by 50% (in laboratory feeding) ashs.org
High concentrationsReduced growth and survival mdpi.comnih.govunl.eduresearchgate.net

Resistance to Fall Armyworm (Spodoptera frugiperda)

This compound has also been implicated in the resistance of maize to the fall armyworm, Spodoptera frugiperda ebi.ac.ukoup.comashs.orguni.lu. While the role of this compound in resistance to S. frugiperda may be less pronounced or consistent compared to H. zea in all maize tissues, it is still considered a contributing factor in certain contexts, particularly in silks nih.govmdpi.complos.orgcimmyt.org. Studies have explored the mechanisms of resistance to S. frugiperda in maize, and while some resistant lines show higher levels of metabolites like this compound, other factors and mechanisms are also involved mdpi.comcimmyt.orgresearchgate.net. For instance, while some studies suggest this compound's role in silk resistance to fall armyworm, its significance for leaf-feeding resistance, especially in early larval stages, might be limited due to lower concentrations in whorl tissues nih.gov.

Environmental and Stress-Induced Accumulation of this compound

The concentration of this compound in maize tissues, especially silks and leaves, can be significantly affected by environmental conditions and the plant's response to stress. High-altitude maize landraces, naturally exposed to higher levels of ultraviolet-B (UV-B) radiation, exhibit higher accumulation of this compound and its precursor, rhamnosylisoorientin, in both leaves and silks compared to low-altitude inbred lines. researchgate.netsci-hub.seresearchgate.net This suggests an adaptive response where these flavones serve as protective compounds against UV-B radiation. sci-hub.se Beyond UV-B, other abiotic stresses like drought and high temperatures, which are common in subtropical areas, can predispose maize to increased insect herbivory and fungal infection, indirectly influencing the plant's defense metabolite profile, including this compound. oup.com Mechanical wounding, another form of abiotic stress, has also been shown to increase the production of this compound and its derivatives in plants like centipedegrass. researchgate.net

This compound Production in Response to Ultraviolet-B Radiation

Ultraviolet-B (UV-B) radiation (280–320 nm) is a component of sunlight that can be harmful to plants at high doses, causing damage to DNA, proteins, lipids, and RNA. sci-hub.se Plants have developed protective mechanisms against UV-B, including the accumulation of UV-absorbing compounds like flavonoids. researchgate.netsci-hub.semdpi.com this compound and rhamnosylisoorientin are two such UV-absorbing flavones that accumulate in maize leaves, particularly in high-altitude landraces adapted to higher UV-B exposure. researchgate.netsci-hub.seresearchgate.net This accumulation is regulated by transcription factors, such as a p-homologous transcription factor expressed in leaves, which is itself regulated by UV-B. researchgate.netresearchgate.net Studies have shown that maize plants from high altitudes respond to UV-B radiation by accumulating these flavones in their leaves, whereas low-altitude inbred lines show only very low levels that are not regulated by UV-B. researchgate.netresearchgate.net This demonstrates a clear link between UV-B exposure and the induction of this compound production as a protective mechanism. researchgate.netsci-hub.seresearchgate.net

Synergistic Effects of Combined Abiotic and Biotic Stress on this compound Production

Plants in natural and agricultural settings are often exposed to multiple stressors simultaneously, leading to complex response mechanisms. nih.govnsf.govnih.govresearchgate.netoup.comresearchgate.net Research indicates that the combination of abiotic and biotic stresses can have synergistic effects on the production of defense compounds like this compound. For instance, studies on maize have shown that the combined stress of flooding (an abiotic stress) and infestation with the fall armyworm (Spodoptera frugiperda), an insect pest (a biotic stress), leads to elevated production of anti-insect C-glycosyl flavones, including maysins. nih.govnsf.govusda.gov This combined stress response involves the remodeling of phenylpropanoid pathways, which are responsible for the biosynthesis of flavonoids like this compound. nih.govnsf.govusda.gov The increased this compound production under combined stress conditions appears to contribute to enhanced resistance against the insect herbivore. nih.govnsf.gov This suggests that the plant's defense strategies are integrated and can be amplified when facing multiple threats concurrently, providing a more robust protective response than to individual stresses. nih.govnsf.gov

Genetic Improvement and Agricultural Applications of Maysin

Quantitative Trait Loci (QTL) Analysis for Maysin Accumulation

Quantitative Trait Loci (QTL) analysis has been a crucial tool in identifying the genomic regions associated with this compound synthesis and accumulation in maize silks. researchgate.netnih.gov These studies aim to understand the genetic architecture underlying this compound production, which is considered a complex trait influenced by multiple genes.

Identification of Genomic Regions Correlated with this compound Content

QTL analyses have successfully identified several genomic regions correlated with this compound content in maize silks. Early studies using Restriction Fragment Length Polymorphism (RFLP) markers identified two major QTLs associated with this compound synthesis. One significant region was found on chromosome 1, near the p1 locus, which is known to be a transcription activator for portions of the flavonoid pathway, including genes involved in this compound biosynthesis. oup.compnas.org This region on chromosome 1 accounted for a substantial portion of the phenotypic variance in this compound concentration. pnas.org A second major QTL was detected on chromosome 9. oup.compnas.org

Further research has supported the role of specific candidate genes consistent with QTL positions, including p1 (pericarp color), c2 (colorless2), and whp1 (white pollen1), in controlling high this compound levels in silks. researchgate.netnih.gov Expression analysis and the use of these loci as genetic markers in QTL populations have provided evidence supporting the involvement of p1, c2, and whp1 in this compound production. researchgate.netnih.gov Studies have indicated that the p1 locus regulates the transcription of whp1, and alleles at both structural and regulatory loci promoting increased flux through the flavone (B191248) pathway, particularly by increasing chalcone (B49325) synthase activity, contribute to elevated this compound levels. researchgate.netnih.gov

Other studies have also identified QTLs for this compound levels that overlap with candidate genes like p1 and p2. sciengine.com The identification of these genomic regions and candidate genes provides targets for marker-assisted selection and further genetic manipulation to enhance this compound content.

Analysis of Gene Action in this compound Concentration Segregation

Analysis of gene action in populations segregating for this compound concentration has provided insights into the inheritance patterns of this trait. Studies have shown that the p1 region on chromosome 1 exhibits additive gene action, meaning the effect of alleles at this locus is cumulative in determining this compound concentration. pnas.org This suggests that selecting for favorable alleles at the p1 locus can lead to predictable increases in this compound levels.

The second QTL identified on chromosome 9 showed a dominant gene action for low this compound, but this effect was only expressed in the presence of a functional p1 allele. pnas.org This indicates a complex interplay and epistatic interactions between different loci involved in the flavonoid pathway, where the effect of one gene is dependent on the presence of specific alleles at another locus. pnas.orgoup.comndsu.edu For instance, the effect of genes like rem1 (recessive enhancer of maysin1) and in1 (intensifier 1) on this compound synthesis requires a functional p1 allele. oup.com Epistatic interactions have been intentionally accounted for in association analyses to better understand the genetic basis of this compound accumulation. ndsu.edu

These analyses of gene action and epistasis are crucial for designing effective breeding strategies, particularly for marker-assisted selection, to combine favorable alleles for enhanced this compound production.

Marker-Assisted Selection Strategies for Enhanced this compound Content in Crops

Marker-assisted selection (MAS) utilizes molecular markers linked to desirable traits, such as high this compound content, to accelerate the breeding process. oup.comcabidigitallibrary.orgresearchgate.net This approach allows breeders to select plants with the desired genotype at an early stage, without solely relying on phenotypic evaluation, which can be time-consuming and influenced by environmental factors. cabidigitallibrary.org

Development of High-Maysin Germplasm for Breeding Programs

The identification of molecular markers linked to QTLs controlling this compound synthesis has facilitated the development of maize germplasm with high this compound content. usda.govcsic.es Breeding programs have focused on creating populations with elevated this compound levels to serve as sources of resistance for further breeding efforts. researchgate.netusda.gov For example, the exotic populations of maize (EPM) and the southern inbreds of maize (SIM) were developed as high silk this compound sources of resistance to corn earworm. researchgate.netnih.gov

These high-maysin germplasm lines are valuable resources for breeders aiming to incorporate insect resistance into elite maize lines and commercial hybrids. usda.gov The availability of such germplasm, coupled with MAS, allows for more efficient selection and transfer of the high-maysin trait.

Strategies for Transferring Resistance Traits into Commercial Hybrids

Transferring the high-maysin resistance trait into commercial maize hybrids is a key objective for reducing reliance on insecticides. oup.comusda.gov Marker-assisted selection plays a vital role in this process. By using markers linked to the favorable this compound QTLs, breeders can track the introgression of these genes into elite inbred lines that are used to produce commercial hybrids. oup.comusda.gov

Strategies involve crossing high-maysin donor lines with elite, agronomically superior lines that may have low or no this compound. MAS is then used in subsequent generations to select for progeny that carry the desired this compound alleles while retaining the favorable agronomic characteristics of the elite parent. usda.gov Backcrossing procedures, guided by MAS, are commonly employed to transfer the resistance traits into recurrent elite lines. usda.gov

Transgenic Approaches to Augment this compound Levels in Maize

In addition to conventional breeding and MAS, transgenic approaches have been explored to increase this compound levels in maize. This involves introducing genes related to this compound biosynthesis or its regulation into maize plants using genetic engineering techniques. unl.eduresearchgate.netfrontiersin.org

Direct evidence has shown that the p1 gene, which encodes an R2R3-MYB transcription factor, can induce this compound production in transgenic maize plants. unl.edu Transformation of maize plants with low or no silk this compound with p1 transgenes has resulted in elevated silk this compound concentrations, reaching levels sufficient to confer resistance to corn earworm. unl.edu This demonstrates the potential of using transcription factors to control the biosynthesis pathway of this compound in transgenic plants. unl.edu

Transgenic approaches offer a potential advantage in directly introducing the high-maysin trait into elite lines, potentially accelerating the development of resistant varieties, although improvements in transformation technologies are continuously being sought. unl.edufrontiersin.org However, the use of transgenes, particularly those like p1 that may also affect pigmentation in other plant tissues, requires careful consideration and potential strategies like using silk-specific promoters to limit expression to the desired tissue. unl.edu The establishment of the entire this compound biosynthetic pathway provides opportunities not only for marker-assisted breeding but also for potentially transferring the pathway to other susceptible plants through genetic engineering. nih.gov

Data Table:

Locus/RegionChromosomeEffect on this compound AccumulationGene ActionReferences
p1 region1PositiveAdditive oup.compnas.org
Region near umc105a9Influences this compound levelsDominant for low this compound (in presence of functional p1) pnas.org
c2-Involved in pathwayRegulated by p1 researchgate.netnih.govndsu.edu
whp1-PositiveRegulated by p1 researchgate.netnih.govndsu.edu

Advanced Analytical and Research Methodologies for Maysin Studies

Chromatographic Techniques for Flavonoid Separation and Quantification

Chromatographic methods are fundamental for separating Maysin and other flavonoids from complex plant extracts, enabling their subsequent identification and quantification. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.netijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of components in mixtures. wikipedia.orgopenaccessjournals.com In the context of this compound research, HPLC is indispensable for purifying this compound from maize silk extracts and separating it from other co-occurring flavonoids and plant metabolites. nih.govresearchgate.netacs.org The technique relies on high-pressure pumps to move a liquid mobile phase through a column packed with a stationary phase. wikipedia.org Different components in the sample interact differently with the stationary phase, leading to their separation as they elute from the column at different retention times. wikipedia.org

HPLC is routinely coupled with various detectors, such as UV-Vis detectors, which measure the absorbance of compounds at specific wavelengths, and more advanced detectors like mass spectrometers. wikipedia.orgnih.gov The signal generated by the detector is proportional to the amount of the sample component, allowing for quantitative analysis. wikipedia.org For this compound analysis, UV detection at appropriate wavelengths for flavonoids is commonly employed. The retention time serves as an initial identification parameter, while coupling with mass spectrometry provides more definitive structural information. wikipedia.orgacs.org

HPLC applications in this compound studies include:

Quantitative Analysis: Determining the concentration of this compound in different maize varieties or under varying environmental conditions. This is crucial for understanding the genetic and environmental factors influencing this compound accumulation. wikipedia.orgopenaccessjournals.com

Qualitative Analysis: Identifying this compound and its related compounds in complex extracts by comparing retention times and spectral data with authentic standards. wikipedia.orgopenaccessjournals.com

Preparative Separation: Isolating larger quantities of pure this compound for further structural studies or biological assays.

Method Development: Optimizing mobile phase composition, stationary phase type, and gradient profiles for efficient separation of this compound from interfering compounds.

Spectroscopic Methods for Structural Elucidation and Metabolite Profiling

Spectroscopic methods provide detailed information about the chemical structure of this compound and are essential for its unequivocal identification and for profiling the suite of metabolites present in maize silk. criver.comsci-hub.st

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules like this compound. researchgate.netacs.orgivypanda.comd-nb.infoannualreviews.org It provides information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). ivypanda.com

NMR spectroscopy is used in this compound characterization for:

Structural Elucidation: Determining the complete chemical structure, including the positions of functional groups and the connectivity of atoms. This is achieved by analyzing the chemical shifts, coupling patterns, and integration of signals in the NMR spectra. ivypanda.comd-nb.info

Confirmation of Structure: Verifying the structure of isolated this compound by comparing its NMR spectra with published data or with the spectra of synthesized standards.

Analysis of Isomers: Differentiating between structural isomers of this compound or related flavonoids that may have similar molecular formulas but different arrangements of atoms.

Quantitative NMR (qNMR): While traditionally more qualitative, advancements in NMR techniques allow for quantitative analysis, which can be used to determine the concentration of this compound in a sample without the need for external calibration curves in some cases. ivypanda.com

NMR experiments, including one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), are employed to assign signals to specific atoms and deduce the molecular structure. ivypanda.com

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. researchgate.netacs.orgsci-hub.std-nb.infoannualreviews.orgnih.govwikipedia.orgmdpi.com Coupled with chromatography, particularly HPLC (LC-MS), it is an indispensable tool for the identification and quantification of this compound in complex biological samples. acs.orgmasontechnology.ienih.gov

MS applications in this compound research include:

Molecular Weight Determination: Determining the accurate molecular weight of this compound and its derivatives by measuring the m/z of the intact molecule or its ions. nih.gov

Identification: Identifying this compound by matching its molecular weight and fragmentation pattern (obtained through techniques like tandem MS or MS/MS) with spectral databases or known fragmentation pathways of similar compounds. acs.orgd-nb.infonih.gov LC-MS is particularly useful for identifying this compound in complex mixtures without extensive purification. mdpi.commasontechnology.ie

Quantification: Quantifying the amount of this compound in a sample by measuring the intensity of its characteristic ions. This can be done using various MS-based quantification strategies, including label-free methods or those employing stable isotopes. annualreviews.orgnih.gov

Metabolite Profiling: Analyzing the complete set of small-molecule metabolites, including this compound and its related compounds, present in maize silk or other plant tissues. criver.commdpi.com High-resolution MS provides precise mass information, aiding in the identification of unknown metabolites. mdpi.commasontechnology.ie

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from this compound for MS analysis. mdpi.com Tandem MS (MS/MS) involves the fragmentation of selected ions to produce characteristic product ions, which provides valuable structural information for identification and differentiation of isomers. acs.orgnih.gov

Vibrational spectroscopy techniques, such as Raman spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy, provide information about the vibrational modes of molecules, which are characteristic of their functional groups and chemical structure. sci-hub.stunit.nofrontiersin.orgcabidigitallibrary.orgchromatographytoday.com These methods can be used for the non-destructive analysis of plant tissues, offering insights into the distribution and relative abundance of metabolites in situ. unit.nocabidigitallibrary.org

Applications of vibrational spectroscopy in the context of plant metabolomics related to compounds like this compound include:

Chemical Fingerprinting: Generating unique spectral fingerprints of plant tissues or extracts that can be used to differentiate between different maize varieties or identify changes in metabolite profiles under various conditions. frontiersin.orgcabidigitallibrary.org

In Situ Analysis: Analyzing this compound and other metabolites directly within plant tissues without the need for extensive extraction and purification, providing spatial information about their localization. unit.nocabidigitallibrary.org

Monitoring Changes: Tracking changes in the levels of this compound or related compounds in response to biotic or abiotic stresses.

Complementary to Chromatography and MS: Providing complementary information to chromatographic and mass spectrometric data for a more comprehensive understanding of the metabolic composition. cabidigitallibrary.org

While these techniques may not provide the same level of detailed structural information as NMR or the sensitivity of MS for trace analysis, their non-destructive nature and ability to analyze samples in situ make them valuable tools in plant metabolomics research. unit.nocabidigitallibrary.org

Mass Spectrometry (MS) Applications in this compound Identification and Quantification

Molecular Biology and Genetic Engineering Approaches in this compound Research

Molecular biology and genetic engineering techniques are crucial for understanding the genetic basis of this compound biosynthesis and for developing maize varieties with enhanced this compound production for improved insect resistance. thegoodscentscompany.comnih.govivypanda.commasontechnology.ieunit.nocabidigitallibrary.orgmdpi.com

Approaches in this area include:

Gene Identification and Characterization: Identifying the genes encoding the enzymes involved in the biosynthetic pathway of this compound. This often involves techniques like transcriptome analysis to identify genes that are highly expressed in this compound-producing tissues like maize silk. mdpi.comnih.gov

Genetic Mapping and QTL Analysis: Using genetic markers to map the chromosomal locations of genes or quantitative trait loci (QTLs) that influence this compound accumulation. mdpi.com This helps in understanding the genetic architecture of this compound production and in marker-assisted selection for breeding programs. mdpi.com

Gene Expression Analysis: Studying the expression levels of this compound biosynthetic genes under different conditions (e.g., insect feeding, environmental stress) to understand the regulation of the pathway. Techniques like quantitative PCR (qPCR) or RNA sequencing are used for this purpose. mdpi.comnih.gov

Genetic Engineering: Modifying the expression of this compound biosynthetic genes or introducing genes from other organisms to enhance this compound production in maize. wikipedia.orgmdpi.com This could involve overexpression of key enzymes or silencing of genes that divert metabolic flux away from this compound synthesis. mdpi.com Techniques like CRISPR/Cas9 can be used for targeted gene editing to improve this compound levels. mdpi.com

Association Mapping (GWAS): Identifying genetic variations (e.g., single nucleotide polymorphisms - SNPs) across a diverse panel of maize lines that are associated with variations in this compound concentration. mdpi.commaizegenetics.net This can pinpoint specific genes or regulatory regions involved in this compound accumulation. mdpi.com

These molecular approaches provide insights into the genetic control of this compound biosynthesis and pave the way for developing maize varieties with improved insect resistance through targeted breeding or genetic modification. wikipedia.orgmdpi.com

Gene Expression Analysis (e.g., RNA-seq, qPCR)

Gene expression analysis techniques, such as RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR), are fundamental in studying the transcriptional changes associated with this compound production. RNA-seq allows for a comprehensive, genome-wide view of gene expression profiles, providing insights into the entire set of genes being transcribed in a specific tissue or under certain conditions. nih.govmdpi.com This is particularly valuable for identifying candidate genes involved in the this compound biosynthetic pathway or its regulation. researchgate.net

qPCR, on the other hand, is a highly sensitive and quantitative method used to validate the expression levels of specific genes identified through RNA-seq or targeted based on prior knowledge. mdpi.comfrontiersin.org It is often used to confirm differential expression of genes in maize lines with varying this compound levels or in response to insect herbivory. Studies have utilized RNA-seq combined with other techniques to identify genes directly regulated by transcription factors involved in this compound biosynthesis. oup.comoup.com For instance, research has shown that the Pericarp color1 (P1) gene, an R2R3-MYB transcription factor, regulates hundreds of genes, including those involved in this compound biosynthesis, as revealed by RNA-seq experiments. oup.comoup.com

Chromatin Immunoprecipitation (ChIP) Assays for Gene Regulation Studies

Chromatin Immunoprecipitation (ChIP) assays, often coupled with sequencing (ChIP-seq), are employed to study the interaction between transcription factors and DNA, providing insights into the regulatory mechanisms controlling gene expression. oup.com In the context of this compound biosynthesis, ChIP assays are used to determine if specific transcription factors, like P1, directly bind to the regulatory regions of genes in the this compound pathway. oup.comnih.gov

ChIP experiments have demonstrated that both salmon silks 1 (sm1) and salmon silks 2 (sm2), genes involved in this compound biosynthesis, are direct targets of the P1 transcription factor. nih.govresearchgate.net This was shown through enrichment of the upstream regulatory sequences of UGT91L1 (Sm2) and RHS1 (Sm1) in ChIP experiments conducted on maize lines with a functional P1 allele (P1-rr) but not in lines with a non-functional allele (P1-ww). nih.gov These findings confirm that P1 directly regulates the expression of Sm1 and Sm2 in maize silks and pericarps, leading to this compound accumulation. nih.gov

Genome-Wide Association Studies (GWAS) and Cistromics for this compound-Related Traits

Genome-Wide Association Studies (GWAS) are powerful tools used to identify genetic variants associated with specific traits, such as the variation in this compound accumulation levels in different maize lines. elifesciences.orgfrontiersin.org By analyzing genetic markers across a diverse panel of maize germplasm and correlating them with this compound concentrations, GWAS can pinpoint genomic regions and candidate genes influencing this trait. dp.tech

Cistromics, the study of the complete set of transcription factor binding sites in a genome (the "cistrome"), complements GWAS by providing functional context to the identified genetic associations. oup.com Techniques like ChIP-seq and DNA-affinity purification followed by sequencing (DAP-seq) are used in cistromics to map the binding sites of transcription factors involved in regulating this compound biosynthesis. oup.comoup.com Combining GWAS with cistromics allows researchers to not only identify genetic loci associated with this compound levels but also to understand how transcription factors bind to and regulate the genes within these loci. Studies combining transcriptomics and cistromics have identified direct targets of the P1 transcription factor in maize silks, many of which show allele-specific expression and are consistent with P1 regulating this compound and chlorogenic acid biosynthesis. oup.com This integrated approach helps to elucidate the complex genetic architecture underlying this compound accumulation and its role in insect resistance. dp.techndsu.edunih.gov

Bioassay Methodologies for Evaluating Insecticidal Activity

Bioassay methodologies are essential for evaluating the biological activity of this compound, specifically its effectiveness as an insecticide against target pests like the corn earworm. zenodo.org These assays involve exposing insects to this compound or plant material containing this compound under controlled conditions and measuring their response, such as mortality, growth inhibition, or feeding deterrence.

Various bioassay methods can be employed, depending on the research question and the nature of the insect and the compound being tested. Common methods include incorporating this compound into artificial diets, applying it topically to insects, or using plant tissues (like maize silks) with known this compound concentrations in feeding trials. zenodo.orgnih.gov For example, studies evaluating the insecticidal activity of maize silks often involve feeding corn earworm larvae on silks from different maize lines with varying this compound levels and measuring larval weight gain or survival. d-nb.info A slower growth rate in larvae fed on silks with higher this compound content indicates the insecticidal effect of this compound. d-nb.info

Bioassays are crucial for determining the potency of this compound and its related compounds, understanding the mechanisms of toxicity, and evaluating the effectiveness of breeding strategies aimed at increasing this compound levels for enhanced insect resistance in maize. zenodo.orgnih.govmdpi.comoup.com

Future Research Directions and Emerging Paradigms in Maysin Research

Further Elucidation of Undefined Enzymatic Steps and Pathway Intermediates

The biosynthetic route leading to maysin involves a series of enzymatic transformations within the broader flavonoid pathway. Although progress has been made in identifying key enzymatic steps, certain conversions, particularly in the later stages of this compound synthesis, remain to be fully characterized. For instance, the conversion of isoorientin (B1672268) to this compound is known to require at least two distinct enzymatic reactions: the addition of a rhamnose moiety to form rhamnosylisoorientin and the subsequent dehydration of the glucose residue to yield 4-keto-6-deoxy glucose. oup.com While the Sm1 and Sm2 genes and their encoded enzymes, a multidomain UDP-rhamnose synthase (RHS1) and a rhamnosyl transferase (UGT91L1), respectively, have been implicated in these final steps, the precise enzymatic mechanisms catalyzed by RHS1 in converting rhamnosylisoorientin to this compound, as well as the identification of any transient intermediates involved, require further investigation. oup.comresearchgate.net A comprehensive understanding of these currently undefined enzymatic steps and the intermediates they produce is vital for a complete depiction of the this compound biosynthetic pathway, which would significantly aid metabolic engineering efforts aimed at modulating this compound production.

Dissection of Complex Gene Regulatory Networks Governing this compound Accumulation

The accumulation of this compound in maize silks is a tightly controlled biological process. The Pericarp Color1 (P1) gene, which encodes an R2R3-MYB transcription factor, has been identified as epistatic to the sm mutations and directly regulates the expression of Sm1 and Sm2. researchgate.net However, the regulatory landscape governing this compound biosynthesis and accumulation is considerably more intricate, involving interactions among various transcription factors and signaling cascades. Future research should prioritize the identification and characterization of additional transcription factors and regulatory elements that influence the expression of genes within the this compound biosynthetic pathway. Unraveling the complex interplay within these gene regulatory networks will provide crucial insights into how this compound production is modulated in response to developmental signals and environmental cues, such as the presence of insect herbivores.

Exploration of this compound's Interplay with Other Plant Defense Compounds and Pathways

Plants deploy a diverse array of defense compounds and pathways to protect themselves from herbivory. This compound functions as one component of this multifaceted defense system in maize. Further research is necessary to understand how the production of this compound interacts with the biosynthesis of other defense-related compounds, including other flavonoids, terpenoids, and alkaloids, as well as with phytohormone-mediated signaling pathways such as those involving jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.govoup.com Investigating potential synergistic or antagonistic effects between this compound and other defense compounds could lead to the identification of more effective strategies for enhancing plant resistance. Moreover, exploring the integration of this compound biosynthesis into the broader plant defense signaling networks will contribute to a more comprehensive understanding of maize's protective mechanisms.

Understanding Mechanisms of this compound Activation and Insect Detoxification

While this compound is recognized for its defensive role, its anti-insect activity is thought to be contingent upon its activation into quinones by polyphenol oxidases following tissue damage. mdpi.com Further research is needed to fully elucidate the enzymes responsible for this activation process and to precisely characterize the chemical reactions that result in the formation of the biologically active quinone species. Simultaneously, it is crucial to understand how insect pests, such as Helicoverpa zea, manage to tolerate this compound and its activated derivatives. Insects have evolved diverse mechanisms, including enzymatic detoxification and sequestration, to counteract plant defenses. nih.govmpg.de Identifying the specific insect enzymes or processes involved in the detoxification of this compound will provide valuable insights into the coevolutionary dynamics between maize and its herbivores and could potentially inform the development of novel pest management approaches.

Ecological and Evolutionary Dynamics of this compound Production in Plant-Herbivore Coevolution

The presence and accumulation of this compound in maize silks are products of the ongoing coevolutionary interactions between maize and its insect herbivores. mdpi.com The selective pressures imposed by herbivores like the corn earworm have likely been a driving force behind the evolution of this compound biosynthesis and its regulation in maize. Future research should focus on investigating the ecological and evolutionary dynamics of this compound production across different maize populations and in the context of their associated herbivore communities. Studies examining the genetic variation in this compound production within maize germplasm and the corresponding adaptations observed in herbivore populations can offer valuable insights into the ongoing coevolutionary arms race. kyoto-u.ac.jpnih.govpeercommunityjournal.orgresearchgate.netoup.com Understanding these dynamics is essential for developing sustainable resistance strategies in agricultural systems.

Advanced Biotechnological Applications for Sustainable Crop Improvement

The knowledge generated from research into this compound biosynthesis, regulation, and function has significant potential for the development of advanced biotechnological strategies aimed at sustainable crop improvement. amazon.comresearchgate.netnih.govpew.orgfrontiersin.org This includes the application of marker-assisted breeding techniques to effectively introduce high-maysin traits into elite maize varieties. oup.compew.org Furthermore, metabolic engineering approaches could be utilized to enhance the production of this compound in maize or even to transfer the this compound biosynthetic pathway into other crop species that are susceptible to the same pests. oup.comoup.com The application of genomic and proteomic technologies will be instrumental in identifying the genes and enzymes involved in this compound biosynthesis and regulation, thereby facilitating targeted genetic modifications. nih.govfrontiersin.org These biotechnological advancements hold considerable promise for developing crops with enhanced natural resistance to insect pests, contributing to more sustainable agricultural practices and a reduced reliance on synthetic insecticides.

Q & A

Basic Research Questions

Q. What established methodologies are used to quantify maysin concentrations in plant tissues?

  • Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection at 270–350 nm wavelengths is standard for quantifying this compound. Protocols include calibrating with purified this compound standards and validating via spike-recovery tests. For field studies, ensure tissue sampling (e.g., silks, leaves) aligns with developmental stages (e.g., V1–V6 in maize) to capture temporal dynamics .
  • Data Handling : Normalize concentrations to tissue dry weight. Use Tukey’s ladder of powers for non-normal data transformations in statistical models .

Q. How does this compound confer resistance to herbivorous pests like corn earworm (CEW)?

  • Experimental Design :

Bioassays : Apply purified this compound to artificial diets or genetically diverse maize lines (e.g., high- vs. low-maysin cultivars).

Pest Metrics : Measure larval mortality, growth rates, and feeding deterrence over 7–14 days.

Controls : Include isogenic lines lacking this compound (e.g., P1-ww mutants) to isolate this compound-specific effects .

  • Mechanistic Insight : Pair with transcriptomics (RNAseq) to identify pest detoxification genes suppressed by this compound .

Q. What are the biosynthetic pathways for this compound in maize, and how are they regulated?

  • Key Enzymes : Focus on chalcone synthase (CHS), flavone synthase (FNS), and C-glucosyltransferases. Use mutant lines (e.g., CHS knockouts) to disrupt pathways and track intermediates via LC-MS .
  • Transcriptional Regulation : Identify MYB transcription factors (e.g., P1, MYB154) via chromatin immunoprecipitation (ChIP-seq) in silk vs. leaf tissues .

Advanced Research Questions

Q. How do environmental factors (e.g., UV-B exposure, field vs. growth chamber conditions) influence this compound accumulation?

  • Experimental Framework :

  • Controlled Environments : Compare this compound levels in plants grown under UV-B supplementation (e.g., 2.5 kJ/m²/day) vs. shaded conditions.
  • Field Trials : Replicate across multiple growing seasons to assess genotype × environment (G×E) interactions. Use mixed-effect models with fixed effects for environment, genotype, and their interactions .
    • Key Finding : this compound levels in field-grown plants are 30–50% higher than in growth chambers, suggesting light quality/intensity modulates biosynthesis .

Q. How to resolve contradictory data on the role of the P1 gene in this compound biosynthesis across tissues?

  • Conflict : P1 regulates this compound in silks but not leaves, where this compound persists in P1-ww mutants.
  • Resolution Strategies :

Tissue-Specific RNAi : Silence P1 in leaves/silks to test redundancy.

Co-expression Networks : Build gene networks from RNAseq data to identify leaf-specific regulators (e.g., MYB154) .

Epistasis Analysis : Cross P1 mutants with lines overexpressing candidate regulators to test genetic hierarchy .

Q. What statistical models are optimal for analyzing this compound-related phenotypic data with non-normal distributions?

  • Approach : Linear mixed-effect models (LMMs) with fixed effects (genotype, treatment) and random effects (block, environment).
  • Transformations : Apply Box-Cox or Tukey transformations for skewed data (e.g., this compound concentration, pest damage scores). Use AIC/BIC to compare model fits .
  • Software : Implement in R (lme4, emmeans) or SAS (PROC GLIMMIX).

Q. How to validate the dual role of this compound in UV-B protection and pest resistance without confounding variables?

  • Multi-Trait Experiments :

UV-B Exposure : Measure flavonoid profiles and reactive oxygen species (ROS) in UV-treated vs. control plants.

Pest Challenges : Introduce CEW larvae post-UV treatment; correlate this compound levels with pest mortality and ROS scavenging activity.

  • Instrumentation : Use spectrophotometry (e.g., DPPH assay) for antioxidant capacity and HPLC for this compound quantification .

Addressing Research Gaps

Q. How to identify novel transcription factors regulating this compound biosynthesis in non-silk tissues?

  • Methodology :

CRISPR-Cas9 Screening : Target candidate MYB genes in maize protoplasts; quantify this compound via LC-MS.

ATAC-seq : Map open chromatin regions in leaves to pinpoint regulatory elements.

Yeast One-Hybrid : Screen DNA libraries with leaf-derived protein extracts to bind this compound pathway promoters .

Q. What experimental designs mitigate sampling bias in field studies of this compound accumulation?

  • Best Practices :

  • Stratified Sampling : Collect tissues from uniform developmental stages (e.g., V5) across plots.
  • Replication : Minimum of 3–5 biological replicates per genotype/environment.
  • Blinding : Encode samples to prevent observer bias during HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.